2-((1-Methylethyl)thio)ethyl methacrylate
Description
2-((1-Methylethyl)thio)ethyl methacrylate (CAS 86047-53-2) is a methacrylate derivative featuring a thioether linkage with an isopropyl substituent. Its molecular formula is C₉H₁₆O₂S, and it has a molecular weight of 188.287 g/mol . The compound’s structure consists of a methacrylate backbone (CH₂=C(CH₃)COO−) connected to an ethylthio group (−S−CH₂CH₂−) bearing an isopropyl branch (−CH(CH₃)₂).
Properties
CAS No. |
86047-53-2 |
|---|---|
Molecular Formula |
C9H16O2S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2S/c1-7(2)9(10)11-5-6-12-8(3)4/h8H,1,5-6H2,2-4H3 |
InChI Key |
NWGMUEAVJOBSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester typically involves the esterification of 2-Propenoic acid with 2-[(1-methylethyl)thio]ethanol under acidic conditions. The reaction is catalyzed by sulfuric acid or other strong acids, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the ester with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemical Applications
Polymer Synthesis
- Monomer for Polymers : 2-((1-Methylethyl)thio)ethyl methacrylate is primarily utilized as a monomer in the production of polymers and copolymers. Its structure contributes to materials with enhanced flexibility and resistance to environmental degradation, making it suitable for applications in coatings and adhesives.
- Reversible-Deactivation Radical Polymerization : This compound can be polymerized using techniques such as Reversible-Deactivation Radical Polymerization (RDRP), allowing for the creation of polymers with well-defined structures. Its reactivity facilitates the incorporation of specific functionalities into the polymer backbone .
Biological Applications
Enzyme Studies
- Reagent in Biological Research : In biological contexts, this compound is employed as a reagent in enzyme-catalyzed reactions. Its ability to undergo various transformations makes it a useful tool for exploring metabolic pathways and enzyme mechanisms.
Medical Applications
Therapeutic Potential
- Prodrug Development : Derivatives of this compound are being investigated for their potential therapeutic properties. The ester group can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis within the body, enhancing drug delivery systems.
Industrial Applications
Adhesives and Coatings
- Industrial Uses : The compound is also significant in industrial applications where it is used in the formulation of adhesives, coatings, and sealants. Its strong bonding capabilities and resistance to environmental factors make it ideal for these purposes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Polymer Characterization | Investigated the properties of polymers synthesized from this compound | Demonstrated enhanced flexibility and thermal stability compared to traditional methacrylate polymers. |
| Biological Interaction Studies | Examined enzyme interactions with derivatives of this compound | Showed that modifications can significantly alter enzyme kinetics and substrate specificity. |
| Industrial Application Trials | Tested various formulations in real-world adhesive applications | Confirmed superior bonding strength and environmental resistance compared to standard adhesives. |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release 2-Propenoic acid and 2-[(1-methylethyl)thio]ethanol, which can then participate in various metabolic processes. The compound’s reactivity with nucleophiles and electrophiles allows it to modify proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Molecular Comparison
The compound is compared with structurally related methacrylates differing in substituent groups (Table 1).
Table 1. Structural and Molecular Properties of Selected Methacrylates
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Feature |
|---|---|---|---|---|---|
| 2-((1-Methylethyl)thio)ethyl methacrylate | 86047-53-2 | C₉H₁₆O₂S | 188.287 | Isopropylthio | Thioether with branched alkyl chain |
| 2-Ethoxyethyl methacrylate | 2370-63-0 | C₈H₁₄O₃ | 158.195 | Ethoxy | Ether with linear alkyl chain |
| 2-Methoxyethyl methacrylate | 6976-93-8 | C₇H₁₂O₃ | 144.17 | Methoxy | Ether with shorter alkyl chain |
| 2-(Methylthio)ethyl methacrylate | 14216-23-0 | C₇H₁₂O₂S | 160.23 | Methylthio | Thioether with smaller substituent |
| 2-Hydroxyethyl methacrylate | 868-77-9 | C₆H₁₀O₃ | 130.14 | Hydroxyethyl | Hydroxyl group (polar) |
| Methyl methacrylate | 80-62-6 | C₅H₈O₂ | 100.12 | Methyl | Simple alkyl ester |
Key Observations :
- Substituent Effects: The thioether group (−S−) in this compound reduces polarity compared to oxygen-based ethers (e.g., 2-ethoxyethyl methacrylate) . This enhances solubility in non-polar solvents.
- Polarity : Hydroxyethyl methacrylate (HEMA) exhibits high hydrophilicity due to its −OH group, contrasting sharply with the hydrophobic isopropylthio variant .
Physicochemical and Spectral Properties
Spectral Data :
- UV-Vis Absorption : Methacrylates with electron-withdrawing substituents (e.g., chlorobenzothiazolyl) show redshifted absorption compared to simple alkyl derivatives . While direct data for this compound is unavailable, its thioether group likely induces moderate electronic effects, intermediate between ethers and aromatic derivatives.
- Solvent Interactions : In polar solvents like dimethyl sulfoxide (DMSO), methacrylates with bulky substituents exhibit broader absorption bands due to solvatochromic effects .
Thermal Stability :
Reactivity and Polymerization Behavior
- Radical Polymerization : Methacrylates with bulky substituents (e.g., isopropylthio) show reduced propagation rates compared to MMA due to steric effects .
- Copolymer Compatibility : The thioether group may enhance compatibility with sulfur-containing polymers (e.g., polysulfides), whereas hydroxyethyl methacrylate is preferred in hydrophilic copolymers .
Biological Activity
2-((1-Methylethyl)thio)ethyl methacrylate, also known as 2-propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester, is a compound that has garnered attention for its potential applications in biology and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 86047-53-8 |
| Molecular Formula | C9H16O2S |
| Molecular Weight | 188.29 g/mol |
| IUPAC Name | 2-propan-2-ylsulfanylethyl 2-methylprop-2-enoate |
| InChI Key | NWGMUEAVJOBSEB-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound is primarily explored through its derivatives and polymeric forms. Research indicates that this compound can influence various biological processes, including enzyme-catalyzed reactions and metabolic pathways.
The mechanism of action involves hydrolysis of the ester group, releasing active components that can interact with biological molecules. This reactivity allows the compound to modify proteins and other biomolecules, potentially influencing their functions .
Research Findings
Several studies have investigated the biological implications of this compound:
- Polymerization Studies : Research on poly(2-(methylsulfinyl)ethyl methacrylate), derived from this compound, demonstrated its potential as a cryoprotectant in cell preservation. The sulfoxide functionality mimics dimethyl sulfoxide (DMSO), known for its cryoprotective properties. Initial studies indicated that these polymers could significantly enhance cell viability during cryopreservation .
- Toxicity Evaluations : A study on the toxicity of various formulations, including those based on methacrylate compounds, revealed a correlation between chemical structure and biological response. The findings suggested that modifications in the ester structure could lead to variations in hemolytic activity and systemic toxicity .
- Cytotoxicity Assessments : In vitro tests showed that polymers derived from this compound exhibited varying levels of cytotoxicity depending on their structural modifications. For instance, overoxidation led to copolymers with both sulfoxide and sulfone functionalities, which were found to have increased cytotoxic effects .
Case Study 1: Cryopreservation Efficacy
A study focused on the efficacy of poly(2-(methylsulfinyl)ethyl methacrylate) as a cryoprotectant demonstrated that the presence of sulfoxide groups improved cell survival rates during freezing processes. This research provides insights into developing new macromolecular cryoprotectants based on this compound's derivatives .
Case Study 2: Hemolytic Activity Correlation
Another significant study evaluated the hemolytic activity of various methacrylate-based polymers. The statistical analysis indicated a strong correlation between the structural properties of these polymers and their biological responses, highlighting the importance of chemical modifications in determining toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
